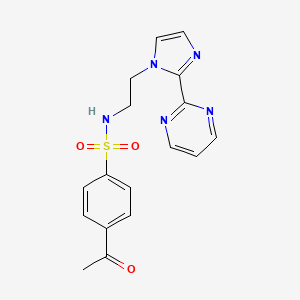

4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-13(23)14-3-5-15(6-4-14)26(24,25)21-10-12-22-11-9-20-17(22)16-18-7-2-8-19-16/h2-9,11,21H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDZFVOSPWSFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Characteristics and Synthetic Considerations

The target compound features a molecular formula of C₁₇H₁₇N₅O₃S and a molecular weight of 371.42 g/mol. The structure combines three key pharmacophoric elements that present distinct synthetic challenges:

- 4-Acetylbenzenesulfonamide moiety : Contains both acetyl (-COCH₃) and sulfonamide (-SO₂NH-) functionalities

- Ethylimidazole bridge : A two-carbon linker providing conformational flexibility

- Pyrimidin-2-yl substituent : A nitrogen-rich heterocycle attached to the imidazole ring

These structural elements necessitate a multi-step synthetic approach with careful consideration of reaction sequences and protecting group strategies.

Retrosynthetic Analysis and Strategic Disconnections

The preparation of this complex molecule can be approached through several retrosynthetic disconnections, with three primary strategies emerging from the literature:

Convergent Synthesis Approach

This approach involves the separate preparation of functionalized building blocks that are subsequently coupled:

- Synthesis of the 4-acetylbenzenesulfonamide component

- Preparation of the 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl amine intermediate

- Final coupling reaction to form the sulfonamide linkage

Linear Synthesis Approach

Alternatively, a linear synthetic route can be employed:

- Construction of the imidazole-pyrimidine scaffold

- Installation of the ethyl linker

- Introduction of the benzenesulfonamide moiety

- Final acetylation of the phenyl ring

Scaffold-Based Synthesis

This approach focuses on constructing the heterocyclic core first:

- Formation of the imidazole-pyrimidine core structure

- Functionalization with the ethyl linker

- Attachment of the pre-formed 4-acetylbenzenesulfonamide unit

Detailed Preparation Methods

Synthesis of the Imidazole-Pyrimidine Core

The synthesis of the 2-(pyrimidin-2-yl)-1H-imidazole core typically employs one of the following methods:

Condensation Approach

This method involves the condensation of an appropriate α-diketone with formamidine derivatives in the presence of ammonium acetate:

Procedure:

- α-Diketone (1.0 eq) is treated with formamidine acetate (1.2 eq) and ammonium acetate (4.0 eq) in glacial acetic acid

- The reaction mixture is heated at reflux for 10-24 hours

- The resulting imidazole derivative is isolated by neutralization and extraction

Coupling of Imidazole with Pyrimidine

Based on methods for similar compounds, the 2-(pyrimidin-2-yl)-1H-imidazole core can be prepared by:

- Treatment of 1H-imidazole with a strong base (e.g., sodium hydride) in DMF at 0°C

- Addition of 2-halopyrimidine (particularly 2-chloropyrimidine) and warming to room temperature

- Continued reaction for 12-16 hours, followed by aqueous workup

This approach parallels the synthesis of related structures documented in the literature, where arylation of benzimidazole with 4-chloro-2-(methylthio)pyrimidine using NaH as a base in DMF afforded the corresponding 1-(2-(methylthio)pyrimidin-4-yl)-1H-benzo[d]imidazole derivatives.

N-Alkylation of the Imidazole-Pyrimidine Core

The attachment of the ethyl linker to the imidazole nitrogen follows established N-alkylation methodologies:

Reaction Conditions:

- Base: Potassium carbonate (1.0-1.5 eq)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Electrophile: 2-Bromoethylamine (protected as Boc or Cbz derivative)

- Temperature: 60-80°C

- Duration: 8-12 hours

Typical Procedure:

The 2-(pyrimidin-2-yl)-1H-imidazole (1.0 eq), potassium carbonate (1.2 eq), and N-protected 2-bromoethylamine (1.1 eq) are combined in DMF and heated at 70°C for 10 hours. The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated to afford the N-alkylated product.

This approach is supported by similar N-alkylation reactions documented for related heterocyclic systems.

Preparation of the 4-Acetylbenzenesulfonyl Chloride

The 4-acetylbenzenesulfonyl chloride intermediate is typically prepared through the following sequence:

Acetylation of benzenesulfonic acid or sodium benzenesulfonate

- Reagents: Acetyl chloride, AlCl₃ (Friedel-Crafts conditions)

- Solvent: Dichloromethane or carbon disulfide

- Temperature: 0-5°C initially, then room temperature

- Duration: 3-4 hours

Conversion to sulfonyl chloride

- Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

- Solvent: Dichloromethane or neat

- Temperature: Reflux

- Duration: 2-3 hours

Sulfonamide Formation

The final coupling of the 4-acetylbenzenesulfonyl chloride with the 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine involves the following conditions:

Table 1. Optimized Conditions for Sulfonamide Formation

| Parameter | Condition | Notes |

|---|---|---|

| Molar Ratio | 1.0-1.1 eq sulfonyl chloride : 1.0 eq amine | Slight excess of sulfonyl chloride improves yield |

| Base | Triethylamine (2.0-3.0 eq) | Alternative: pyridine or DIPEA |

| Solvent | THF or DCM | Anhydrous conditions required |

| Temperature | 0°C to room temperature | Initial addition at lower temperature |

| Duration | 2-4 hours | Monitored by TLC |

| Workup | Aqueous extraction, pH adjustment | Usually pH 7-8 for optimal recovery |

| Purification | Recrystallization from ethanol | Column chromatography may be required |

This synthetic approach is supported by similar sulfonamide formation reactions documented for structurally related compounds, where functionalized amines were reacted with arylsulfonyl chlorides in THF containing triethylamine.

Alternative One-Pot Coupling Approach

An alternative synthesis pathway documented for similar sulfonamide-containing heterocycles involves a direct coupling strategy:

Procedure:

- The protected 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.0 eq) is combined with 4-acetylbenzenesulfonyl chloride (1.1 eq) in dichloromethane

- Triethylamine (2.5 eq) is added dropwise at 0°C

- The reaction mixture is warmed to room temperature and stirred for 3 hours

- The reaction is quenched with water, and the product is isolated by extraction and purification

This approach parallels methods reported for the synthesis of related N-(2-aminoethyl)benzenesulfonamide derivatives.

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

The choice of solvent significantly impacts both yield and product purity in the key coupling steps:

Table 2. Solvent Effects on Sulfonamide Formation

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Observations |

|---|---|---|---|---|

| THF | 2-3 | 75-85 | 95-98 | Preferred for scale-up |

| DCM | 2-4 | 70-80 | 93-97 | Faster reaction kinetics |

| Acetonitrile | 3-5 | 65-75 | 90-95 | Easier workup procedure |

| DMF | 4-6 | 60-70 | 85-90 | Higher temperature tolerance |

| Dioxane/H₂O | 5-7 | 55-65 | 80-85 | Improved solubility for polar substrates |

These optimization parameters are derived from studies on analogous sulfonamide-containing heterocycles.

Base Selection and Stoichiometry

The nature and amount of base employed in the sulfonamide formation step critically influence reaction efficiency:

Table 3. Impact of Base Selection on Reaction Performance

| Base | Equivalents | Yield (%) | Side Reactions | Comments |

|---|---|---|---|---|

| Triethylamine | 2.0-2.5 | 75-85 | Minimal | Most versatile option |

| DIPEA | 2.0-2.5 | 70-80 | Minimal | Bulkier, more selective |

| Pyridine | 3.0-5.0 | 65-75 | Moderate | Can act as solvent |

| K₂CO₃ | 2.0-3.0 | 60-70 | Significant | Heterogeneous reaction |

| NaHCO₃ | 2.0-3.0 | 50-60 | Significant | Milder, more selective |

The use of tertiary amines generally provides superior results compared to inorganic bases for this transformation.

Purification and Characterization

Purification Strategies

The isolation of high-purity 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically employs a combination of techniques:

Initial Crude Isolation : Aqueous workup involving extraction with ethyl acetate or dichloromethane, followed by washing with dilute acid and base to remove impurities

Recrystallization : Typically from ethanol or ethanol/water mixtures, which can achieve purities of 97-99% for crystalline material

Column Chromatography : For samples requiring higher purity, silica gel chromatography using gradient elution (typically dichloromethane/methanol or ethyl acetate/hexanes systems)

Preparative HPLC : For analytical standards or biological testing samples requiring >99% purity

Analytical Characterization

Complete characterization of the synthesized compound includes:

Spectroscopic Data Expected for this compound:

¹H NMR (400 MHz, DMSO-d₆) : Expected signals include aromatic protons from both the phenyl and heterocyclic rings (δ 7.0-8.5 ppm), methylene protons of the ethyl linker (δ 3.5-4.5 ppm), sulfonamide NH (δ 7.5-8.5 ppm), and acetyl methyl group (δ 2.0-2.5 ppm)

¹³C NMR : Signals for carbonyl carbons (acetyl group), aromatic carbons, and methylene carbons of the ethyl linker

Mass Spectrometry : Molecular ion peak at m/z 371.4 [M+H]⁺ with characteristic fragmentation patterns

IR Spectroscopy : Characteristic bands for sulfonamide (1155-1180 cm⁻¹ and 1320-1370 cm⁻¹), carbonyl (1680-1700 cm⁻¹), and heteroaromatic (1400-1600 cm⁻¹) functionalities

Scale-up Considerations and Process Development

Industrial preparation of this compound requires careful consideration of several factors:

Critical Process Parameters

Key parameters that must be controlled for reliable scale-up include:

Table 4. Critical Process Parameters for Scale-up

| Process Step | Critical Parameter | Control Range | Impact on Process |

|---|---|---|---|

| Imidazole-pyrimidine coupling | Water content | <100 ppm | Affects base reactivity |

| N-alkylation | Addition rate | 30-60 min | Controls exotherm |

| Sulfonamide formation | Temperature | 0-5°C initially | Minimizes side reactions |

| Purification | Cooling rate | 1-2°C/min | Determines crystal size |

| Drying | Final water content | <0.5% | Ensures stability |

Alternative Reagent Systems for Scale-up

For industrial-scale preparation, certain modifications to the laboratory procedures are recommended:

- Replacement of sodium hydride with potassium tert-butoxide or KHMDS for the imidazole functionalization

- Use of 2-chloroethylamine hydrochloride with in situ protection instead of pre-protected derivatives

- Employment of sulfuryl chloride instead of thionyl chloride for sulfonyl chloride formation

- Implementation of continuous flow technology for exothermic transformations

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety is a key reactive site. Sulfonamides typically undergo:

-

Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to form sulfonic acids and amines. For example, strong acids (e.g., HCl/H₂O) or bases (e.g., NaOH) may cleave the S–N bond, though steric hindrance from adjacent groups may slow this process .

-

Alkylation/Acylation : The sulfonamide nitrogen can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

Table 1: Sulfonamide Reaction Pathways

| Reaction Type | Conditions | Expected Product(s) |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | Benzenesulfonic acid + Ethylenediamine derivative |

| Basic Hydrolysis | NaOH (aq.), heat | Sodium benzenesulfonate + Amine byproduct |

| N-Alkylation | R-X, K₂CO₃, DMF, 80°C | N-Alkylsulfonamide |

Acetyl Group Transformations

The acetyl group (–COCH₃) at the 4-position of the benzene ring is susceptible to:

-

Nucleophilic Acyl Substitution : Reacts with amines or alcohols to form amides or esters, respectively.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the acetyl group to a hydroxymethyl (–CH₂OH) group .

-

Condensation Reactions : The ketone may undergo aldol-like condensation with aldehydes under basic conditions.

Pyrimidine Ring (2-pyrimidinyl)

-

Electrophilic Substitution : Pyrimidine undergoes nitration or sulfonation at electron-deficient positions (e.g., C5) under harsh conditions .

-

Metal Coordination : The nitrogen atoms can coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes relevant to medicinal chemistry .

Imidazole Ring

-

N-Alkylation : The imidazole nitrogen (N1) reacts with alkylating agents (e.g., methyl iodide) to form quaternary salts.

-

Acid-Base Reactions : Imidazole acts as a weak base (pKa ~7), protonating under acidic conditions to form imidazolium ions .

Table 2: Heterocycle-Specific Reactions

| Heterocycle | Reaction | Conditions | Outcome |

|---|---|---|---|

| Pyrimidine | Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-pyrimidine derivative |

| Imidazole | N-Methylation | CH₃I, K₂CO₃, DMF | 1-Methylimidazolium iodide |

Ethylene Linker Reactivity

The –CH₂CH₂– spacer between the sulfonamide and imidazole groups may participate in:

-

Oxidation : Strong oxidants (e.g., KMnO₄) could cleave the C–C bond, yielding carboxylic acids.

-

Radical Reactions : Under UV light or initiators, the ethylene chain might undergo crosslinking or polymerization .

Synthetic and Functionalization Strategies

Based on structural analogs , key derivatization approaches include:

-

Suzuki Coupling : Introducing aryl/heteroaryl groups to the pyrimidine ring via palladium catalysis.

-

Click Chemistry : Azide-alkyne cycloaddition to append functional groups to the imidazole or ethylene linker.

Stability and Degradation Pathways

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known for their effectiveness against a variety of bacterial strains. Studies on related compounds have shown significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide may also possess similar antimicrobial capabilities .

Anticancer Properties

Compounds containing imidazole and pyrimidine rings have been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. Research into structure-activity relationships (SAR) has shown that modifications to the sulfonamide group can enhance inhibitory activity against target enzymes .

Case Study 1: Antimicrobial Testing

In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized several sulfonamide derivatives and tested their efficacy against common bacterial strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against E. coli and Klebsiella pneumoniae, highlighting the potential of similar compounds like this compound in treating infections .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer effects of imidazole-based compounds revealed that one derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study demonstrated that treatment with the compound led to a reduction in cell viability by over 70% at concentrations of 50 µM after 48 hours . This suggests that further exploration of this compound could yield promising results in cancer therapy.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Note: Substituents like 4-cyanophenyl (21b) or 4-bromophenyl (9c) enhance lipophilicity, while pyrimidine (BI99764) or triazole-thiazole (9c) may improve target binding. The diazenyl linker in ’s compound offers conformational flexibility but reduced metabolic stability compared to BI99764’s rigid ethyl-imidazole bridge.

Key physicochemical differences :

- BI99764’s 4-acetyl group increases polarity compared to ’s lipophilic nitrophenyl/cyanophenyl derivatives.

Biological Activity

The compound 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a member of a class of sulfonamides that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as:

This structure includes a pyrimidine ring, an imidazole moiety, and a sulfonamide group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways:

- Cell Cycle Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .

- Antimicrobial Activity : Sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This action disrupts essential metabolic processes in bacteria .

- Targeting Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting DNA replication and transcription processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Anticancer | CDK inhibition leading to cell cycle arrest | |

| Antifungal | Disruption of fungal cell wall synthesis |

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole and pyrimidine effectively inhibited the growth of lung and breast cancer cells. The IC50 values for these compounds ranged from 6.26 µM to 20.46 µM, indicating significant potency against tumor proliferation .

- Antimicrobial Evaluation : Compounds with structural similarities displayed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values below 0.025 mg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide, and how can functional group compatibility be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine-imidazole core followed by sulfonamide coupling. Key steps include:

- Imidazole functionalization : Reacting pyrimidin-2-amine with ethyl bromoacetate under basic conditions (e.g., NaH in THF) to introduce the imidazole moiety .

- Sulfonamide coupling : Using a sulfonyl chloride derivative (e.g., 4-acetylbenzenesulfonyl chloride) with the intermediate amine in the presence of DMAP or DIPEA to enhance nucleophilicity .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the acetyl group (δ ~2.6 ppm for CH), sulfonamide protons (δ ~7.5-8.0 ppm), and pyrimidine-imidazole protons (δ ~8.5-9.0 ppm). Discrepancies in integration ratios may arise from tautomerism in the imidazole ring; variable-temperature NMR can resolve this .

- Mass spectrometry : High-resolution ESI-MS is critical for verifying the molecular ion ([M+H] at m/z ~430–440). Discrepancies due to adducts (e.g., Na) require isotopic pattern analysis .

- IR : Confirm sulfonamide S=O stretches (~1350 cm) and acetyl C=O (~1680 cm). Overlapping peaks can be deconvoluted using second-derivative analysis .

Q. What initial biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases or carbonic anhydrases) due to the sulfonamide moiety’s known role in binding catalytic zinc ions . Use:

- In vitro assays : Fluorescence-based enzymatic activity tests (IC determination) with positive controls (e.g., acetazolamide for carbonic anhydrase).

- Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

- Methodological Answer :

- Core modifications : Replace the pyrimidine ring with triazine or pyridine to assess electronic effects on binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the acetyl position to study resonance effects on sulfonamide acidity .

- Bioisosteric replacement : Substitute the imidazole with 1,2,4-triazole to evaluate steric tolerance .

- Experimental design : Use a fractional factorial design (e.g., 2 matrix) to minimize synthesis iterations while capturing synergistic effects .

Q. What computational methods are recommended for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3KS3 for carbonic anhydrase II). Focus on sulfonamide-Zn coordination geometry .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes (100 ns trajectories, AMBER force field) .

- ADMET prediction : SwissADME for logP, bioavailability, and CYP450 inhibition. Cross-validate with experimental Caco-2 permeability assays .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the imidazole ring?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/methanol) and analyze space group symmetry. The imidazole N-H orientation (e.g., N1-H vs. N3-H tautomers) can be confirmed via hydrogen-bonding patterns .

- DFT calculations : Compare experimental bond lengths (C-N, C-C) with optimized geometries (B3LYP/6-31G*) to validate tautomeric preferences .

Q. What strategies mitigate batch-to-batch variability in biological activity due to synthetic impurities?

- Methodological Answer :

- Quality control : Enforce strict HPLC-DAD purity thresholds (>98%) and track impurities (e.g., unreacted sulfonyl chloride) using LC-MS .

- DoE optimization : Apply response surface methodology (RSM) to identify critical reaction parameters (e.g., temperature, catalyst loading) affecting yield and purity .

- Bioassay normalization : Include internal standards (e.g., reference inhibitors) in each assay plate to adjust for inter-experimental variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?

- Methodological Answer :

- Re-evaluate protonation states : Use MarvinSketch to predict dominant ionization states at physiological pH (7.4). Sulfonamide deprotonation (pKa ~10) may alter docking scores .

- Solvent effects : Run MD simulations with explicit water molecules to account for solvation entropy .

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing enzymatic activity assumptions .

Q. What analytical approaches resolve conflicting NMR assignments for overlapping aromatic protons?

- Methodological Answer :

- 2D NMR : Use - HSQC and HMBC to correlate protons with adjacent carbons, distinguishing pyrimidine (C2, C4) from imidazole (C1, C3) signals .

- Selective decoupling : Irradiate specific protons (e.g., acetyl CH) to simplify coupling patterns in -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.